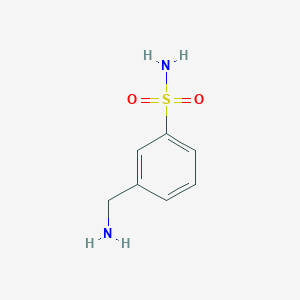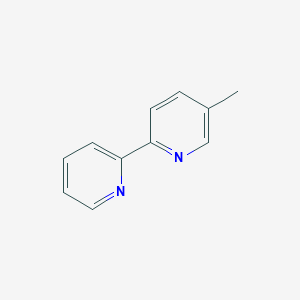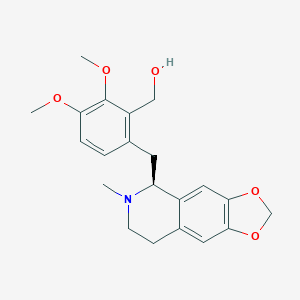
3-(Aminomethyl)benzenesulfonamide
Overview
Description
3-(Aminomethyl)benzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, where an aminomethyl group is attached to the benzene ring.
Mechanism of Action
Target of Action
3-(Aminomethyl)benzenesulfonamide, also known as Mafenide, is a sulfonamide-type antimicrobial agent . Its primary target is Carbonic Anhydrase 6 (CA6) . CA6 is an enzyme that plays a crucial role in maintaining pH balance, fluid balance, and electrolyte transport processes in the body . In addition, it has been found that this compound can selectively inhibit Carbonic Anhydrase IX (CA IX) , which is overexpressed in many solid tumors .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of CA IX by this compound affects the tumor cells’ metabolism, causing a shift to anaerobic glycolysis with a significant modification in pH . This change in the metabolic pathway can lead to uncontrolled cell proliferation and consequently tumor hypoxia .
Pharmacokinetics
Upon topical administration, this compound is absorbed through devascularized areas into the systemic circulation . It is metabolized to a carbonic anhydrase inhibitor and is rapidly excreted in urine in high concentrations .
Result of Action
The inhibition of CA IX by this compound leads to a reduction in the bacterial population present in the burn tissue, promoting the healing of deep burns . In the context of cancer, the inhibition of CA IX can lead to the suppression of tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s efficacy, as the shift in tumor cells’ metabolism to anaerobic glycolysis significantly modifies the pH . Additionally, the presence of pus can inhibit the antibacterial action of the compound .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . The compound’s interaction with CA IX can inhibit the enzyme’s activity, making it a potential target for antiproliferative agents .
Cellular Effects
The compound’s interaction with CA IX can cause changes in cell function. For instance, it has been observed to have an inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It can also induce apoptosis in MDA-MB-231 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with CA IX. It inhibits the enzyme, leading to changes in gene expression and cell function . This inhibition can lead to a decrease in uncontrolled cell proliferation, a common characteristic of tumor cells .
Metabolic Pathways
Given its interaction with CA IX, it may be involved in pathways related to this enzyme .
Subcellular Localization
Given its interaction with CA IX, it may be localized in areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with aminomethyl derivatives under controlled conditions. One common method includes the use of ammonium hydroxide as a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
3-(Aminomethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as an enzyme inhibitor, particularly carbonic anhydrase.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, lacking the aminomethyl group.
4-(Aminomethyl)benzenesulfonamide: A positional isomer with the aminomethyl group at the para position.
2-(Aminomethyl)benzenesulfonamide: Another positional isomer with the aminomethyl group at the ortho position.
Uniqueness: 3-(Aminomethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to selectively inhibit certain carbonic anhydrase isozymes makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(aminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENXADRSCEPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588397 | |
| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628298-58-8 | |
| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)





